molecular formula C8H17NO2S B015082 L-Buthionine CAS No. 13073-21-7

L-Buthionine

Cat. No. B015082
CAS RN: 13073-21-7
M. Wt: 191.29 g/mol
InChI Key: LAXXPOJCFVMVAX-ZETCQYMHSA-N
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Description

Synthesis Analysis

The synthesis of L-buthionine derivatives and related compounds, such as L-[methyl-11C]methionine, has been extensively explored. These synthetic approaches are crucial for generating isotopically labeled compounds for research in nuclear medicine and molecular imaging. For example, L- and D-[methyl-11C]methionine have been synthesized with high enantiomeric purity, showcasing the feasibility of producing these compounds for PET imaging studies (Långström et al., 1987).

Molecular Structure Analysis

The molecular structure of L-buthionine derivatives, including their coordination chemistry with metals, has been elucidated through various spectroscopic methods and X-ray crystallography. For instance, a study on a binuclear silver complex with L-buthionine sulfoximine provided detailed insights into its coordination pattern and molecular geometry, highlighting the complex's potential for antibacterial applications (Bergamini et al., 2012).

Chemical Reactions and Properties

L-buthionine-sulfoximine's chemical reactivity, particularly its role as a potent inhibitor of glutathione synthesis, is one of its most notable properties. BSO's mechanism involves the inhibition of gamma-glutamylcysteine synthetase, effectively blocking the synthesis of glutathione, a critical antioxidant in cells. This inhibition has profound implications for studying oxidative stress and drug resistance in cancer cells (Griffith & Meister, 1979).

Scientific Research Applications

  • Inhibition of Glutathione Synthesis : BSO is a potent inhibitor of gamma-glutamylcysteine synthetase, crucial in glutathione (GSH) biosynthesis (Bailey, 1998). This property is exploited in various research contexts.

  • Liver Injury Protection : Research has shown that BSO depletes hepatic glutathione but protects against ethanol-induced liver injury in mice (Donohue et al., 2007).

  • Anti-Parasitic Activity : BSO increases survival rates and decreases parasitemias in mice infected with Trypanosoma cruzi, especially when combined with nifurtimox (Faúndez et al., 2008).

  • Neuroblastoma Treatment : BSO shows significant cytotoxicity against neuroblastoma and enhances cell killing when combined with L-PAM, a chemotherapy drug (Anderson et al., 1997).

  • Embryonic Research : It can deplete embryonic and visceral yolk sac glutathione, providing insights into embryonic protective mechanisms in chemical teratogenesis (Harris et al., 1986).

  • Glutathione Synthesis Promotion : L-2-oxothiazolidine-4-carboxylate, related to L-buthionine, promotes glutathione synthesis, protecting against toxicity and potentially useful in treating other toxicities and diseases (Williamson et al., 1982).

  • Lens and Tissue Study : BSO induces severe glutathione depletion and age-specific cataracts in male suckling mice, offering a model for studying glutathione functions in the lens and other tissues during early postnatal development (Calvin et al., 1986).

  • Cancer Treatment Enhancement : BSO nanoformulations increase cancer cell sensitivity to neoplastic agents, suggesting potential as chemotherapeutics (Mota et al., 2019).

Safety And Hazards

L-Buthionine-sulfoximine causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment .

Future Directions

L-Buthionine-sulfoximine (L-BSO) is an adjuvant drug that is reported to increase the sensitivity of cancer cells to neoplastic agents . Dendrimers are exceptional drug delivery systems and L-BSO nanoformulations are envisaged as potential chemotherapeutics . The absorption of L-BSO at a low wavelength limits its detection by conventional analytical tools . A simple and sensitive method for L-BSO detection and quantification is now reported .

properties

IUPAC Name

(2S)-2-amino-4-butylsulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2S/c1-2-3-5-12-6-4-7(9)8(10)11/h7H,2-6,9H2,1H3,(H,10,11)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAXXPOJCFVMVAX-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCSCC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Buthionine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8,960
Citations
B Marengo, C De Ciucis, D Verzola, V Pistoia… - Free Radical Biology …, 2008 - Elsevier
… In this study, we show that GSH loss induced by L-buthionine-S,R-sulfoximine (BSO), an inhibitor of GSH biosynthesis, leads to overproduction of reactive oxygen species (ROS) and …
H Maeda, S Hori, H Ohizumi, T Segawa… - Cell Death & …, 2004 - nature.com
… Here, we report that the combination therapy of As 2 O 3 with L-buthionine-sulfoximine (BSO), which inhibits a critical step in glutathione synthesis, effectively enhanced in vitro growth …
Number of citations: 211 0-www-nature-com.brum.beds.ac.uk
T Watanabe, H Sagisaka, S Arakawa… - The Journal of …, 2003 - jstage.jst.go.jp
L-Buthionine (S, R)-sulfoximine (BSO), an inhibitor of glutathione (GSH) synthesis, was administered to mice via drinking water for 14 days in order to establish an animal model with …
Number of citations: 130 www.jstage.jst.go.jp
EB Campbell, ML Hayward, OW Griffith - Analytical biochemistry, 1991 - Elsevier
… was reacted in situ with bromobutane to form L-buthionine as described previously (3). One … L-Buthionine was reacted with sodium azide in sulfuric acid/CHCl, to form L-buthionine (SR)…
HH Bailey, RT Mulcahy, KD Tutsch… - Journal of clinical …, 1994 - researchgate.net
… nous (IV) L-buthionine-SR-sulfoximine (BSO) with melphalan (L-PAM) was performed to determine the toxicity and biologic activity of BSO, administered as a short infusion every 12 …
Number of citations: 217 www.researchgate.net
K Shinpo, S Kikuchi, H Sasaki… - Journal of …, 2000 - Wiley Online Library
… Exposing rat cultured mesencephalic neurons for 24 hr to a mixture of L‐buthionine sulfoximine (BSO) and 1‐methyl‐4‐phenylpyridium ions (MPP + ) resulted in a relatively selective …
H Wang, W Yang, K Bian, W Zeng, X Jin, R Ouyang… - Small, 2022 - Wiley Online Library
Excess generation of reactive oxygen species (ROS) based on sensitizers under ultrasound (US) excitation can cause the death of tumor cells via oxidative damage, but sonosensitizers …
HH Bailey - Chemico-biological interactions, 1998 - Elsevier
lS,R-buthionine sulfoximine (lS,R BSO) is a potent specific inhibitor of γ-glutamylcysteine synthetase, the rate-limiting step in glutathione (GSH) biosynthesis. GSH is an important …
C Valdovinos-Flores, JH Limón-Pacheco… - Frontiers in Cellular …, 2019 - frontiersin.org
… In mice, the acute systemic inhibition of GSH synthesis by L-buthionine-SR-sulfoximine (BSO) triggers a protective response and a subsequent increase in the CNS GSH content. This …
Number of citations: 14 www.frontiersin.org
U Vanhoefer, S Cao, H Minderman, K Toth… - Clinical cancer research …, 1996 - AACR
… The objective of the present study was to evaluate in vivo the ability of d,l-buthionine-(S,R)-sulfoximine (d,l-BSO), a potent inhibitor of GSH biosynthesis, to reverse MRP-mediated drug …
Number of citations: 73 aacrjournals.org

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